molecular formula C16H25NO3S B14264934 4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 138224-85-8

4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B14264934
CAS No.: 138224-85-8
M. Wt: 311.4 g/mol
InChI Key: YUUFXMTYEOVEMU-UHFFFAOYSA-N
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Description

4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazinane ring, which is a sulfur-containing heterocycle, and a hexyloxyphenyl group, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of 4-(hexyloxy)phenylamine with a suitable thiazinane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring.

    Reduction: Reduction reactions can also occur, especially at the phenyl ring.

    Substitution: The hexyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced phenyl derivatives.

Scientific Research Applications

4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazinane ring can form stable complexes with metal ions, while the hexyloxyphenyl group can participate in hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

    4-(Hexyloxy)phenyl derivatives: These compounds share the hexyloxyphenyl group but differ in the heterocyclic ring structure.

    Thiazinane derivatives: Compounds with similar thiazinane rings but different substituents on the phenyl group.

Uniqueness: 4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione is unique due to the combination of the hexyloxyphenyl group and the thiazinane ring, which imparts distinct chemical and physical properties not found in other similar compounds.

Properties

CAS No.

138224-85-8

Molecular Formula

C16H25NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

4-(4-hexoxyphenyl)-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C16H25NO3S/c1-2-3-4-5-12-20-16-8-6-15(7-9-16)17-10-13-21(18,19)14-11-17/h6-9H,2-5,10-14H2,1H3

InChI Key

YUUFXMTYEOVEMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2CCS(=O)(=O)CC2

Origin of Product

United States

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